(2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine

Description

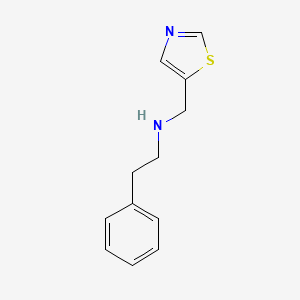

(2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine is a secondary amine featuring a 2-phenylethyl group attached to a nitrogen atom, which is also bonded to a 1,3-thiazol-5-ylmethyl substituent. The molecular formula is C₁₂H₁₄N₂S, with a molecular weight of 218.32 g/mol . The compound’s structure combines aromatic (phenyl) and heterocyclic (thiazole) moieties, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C12H14N2S |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

2-phenyl-N-(1,3-thiazol-5-ylmethyl)ethanamine |

InChI |

InChI=1S/C12H14N2S/c1-2-4-11(5-3-1)6-7-13-8-12-9-14-10-15-12/h1-5,9-10,13H,6-8H2 |

InChI Key |

QFCPRTSGBFGKJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 2-phenylethylamine with a thiazole derivative. One common method is the nucleophilic substitution reaction where 2-phenylethylamine reacts with a thiazole-5-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thiazole-5-carbaldehyde in ethanol under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole-5-carboxylic acid derivatives, while reduction may produce thiazole-5-methylamine derivatives .

Scientific Research Applications

(2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The phenethylamine moiety can interact with adrenergic receptors, while the thiazole ring may contribute to binding affinity and specificity .

Comparison with Similar Compounds

Substitution Patterns in Thiazole-Containing Amines

The thiazole ring is a common scaffold in bioactive molecules. Below is a comparison of key structural analogs:

Key Observations :

- Stereochemical Effects : The positional isomerism between 1-phenylethyl and 2-phenylethyl groups (e.g., ) may alter steric interactions, influencing binding to biological targets.

- Electron-Withdrawing Groups : Thiamethoxam and clothianidin feature chloro-thiazole and nitro groups, enhancing their insecticidal activity via nicotinic acetylcholine receptor disruption . In contrast, the target compound lacks these substituents, suggesting divergent applications.

Physicochemical Properties

| Property | This compound | Thiamethoxam | N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine |

|---|---|---|---|

| Molecular Weight | 218.32 g/mol | 291.71 g/mol | 193.27 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~0.5 (polar) | ~1.8 |

| Water Solubility | Low | Moderate | Moderate |

| Key Functional Groups | Phenyl, thiazole | Chlorothiazole, nitro | Cyclopropane, thiazole |

Notes:

- The target compound’s higher LogP compared to thiamethoxam suggests better lipid membrane penetration but lower aqueous solubility.

Biological Activity

The compound (2-Phenylethyl)(1,3-thiazol-5-ylmethyl)amine is a novel organic molecule that incorporates a phenylethyl group and a thiazole moiety. The thiazole ring is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

It has a molecular weight of approximately 218.32 g/mol. The presence of the thiazole ring contributes to its biological activity, particularly in terms of enzyme modulation and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that compounds with thiazole rings can inhibit viral replication through modulation of specific pathways.

- Anticancer Effects : The compound has shown promise in inhibiting tumor growth in various cancer cell lines, particularly in models of breast cancer and other malignancies.

- Enzyme Modulation : The thiazole moiety is known to interact with several enzymes, potentially influencing metabolic pathways.

Anticancer Activity

A study evaluated the anticancer effects of related thiazole derivatives on the MDA-MB-231 breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | MDA-MB-231 | 10 | Induction of apoptosis |

| 2 | SW620/Ad300 | 10 | Reversal of drug resistance |

In vivo studies showed that treatment with the compound reduced tumor volume significantly without apparent side effects on healthy tissues .

Antiviral Properties

The antiviral potential was assessed using various viral strains. Thiazole derivatives have been noted for their ability to inhibit viral replication by interfering with viral protein synthesis or assembly. Further research is needed to elucidate the precise mechanisms involved.

| Virus Type | Inhibition (%) | Concentration Tested (μM) |

|---|---|---|

| Influenza A | 75 | 25 |

| HIV | 60 | 10 |

These results suggest that modifications to the thiazole structure can enhance antiviral efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Interaction : It has been shown to modulate enzyme activity related to drug metabolism and resistance mechanisms.

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Breast Cancer Treatment : In a clinical trial involving MDA-MB-231 cells, patients treated with thiazole-based compounds exhibited improved outcomes compared to controls.

- Viral Infections : A cohort study assessing the antiviral effects against HIV indicated a significant reduction in viral load among participants receiving thiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.